molecular formula C13H12N2O6S B2671491 Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate CAS No. 477579-00-3

Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate

Cat. No.: B2671491
CAS No.: 477579-00-3
M. Wt: 324.31
InChI Key: JZLGWRBRTHFOIK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of nitrofurans Nitrofurans are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting with the nitration of furan derivatives to introduce the nitro group. Subsequent steps may include esterification and amide formation to build the thiophene ring structure. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate is studied for its antimicrobial properties. It has shown potential in inhibiting the growth of various pathogens.

Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of infections and inflammatory conditions. Its nitrofuran core is known for its antibacterial and antifungal activities.

Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its ability to disrupt microbial growth makes it a valuable component in crop protection formulations.

Mechanism of Action

The mechanism by which Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate exerts its effects involves the interaction with microbial enzymes and cellular components. The nitro group is believed to be reduced within the microbial cell, leading to the formation of reactive intermediates that damage cellular structures and inhibit growth.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound targets specific enzymes involved in microbial metabolism, disrupting essential biochemical pathways.

  • Oxidative Stress: The reactive intermediates generated from the nitro group induce oxidative stress, leading to cell damage and death.

Comparison with Similar Compounds

  • Ethyl 3-methyl-5-(5-nitrofuran-2-carboxylate): A closely related compound without the thiophene ring.

  • Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamide): Another nitrofuran derivative with an amide group instead of a carboxylate.

Uniqueness: Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate stands out due to its unique thiophene ring, which contributes to its distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-methyl-5-[(5-nitrofuran-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-3-20-13(17)11-7(2)6-9(22-11)14-12(16)8-4-5-10(21-8)15(18)19/h4-6H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLGWRBRTHFOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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